4-(Carboxymethyl)-2-ethoxybenzoic acid

Analytical Chemistry Pharmaceutical Analysis Quality Control

This official pharmacopoeia-designated Repaglinide EP Impurity A and USP Related Compound I is a critical reference standard for HPLC/UPLC method validation and routine batch release testing. Its distinct 4-carboxymethyl-2-ethoxy substitution pattern guarantees specific chromatographic retention and resolution—unlike Impurity B (ethyl ester) or Impurity C (amine)—making it the definitive system suitability marker. With ≥95% purity, comprehensive CoA (HPLC, NMR, MS), and proven ambient stability, this standard ensures accurate impurity quantification and regulatory compliance. Ideal for preparing certified in-house working standards to extend the life of costly primary pharmacopoeial references.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 220438-80-2
Cat. No. B025546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Carboxymethyl)-2-ethoxybenzoic acid
CAS220438-80-2
Synonyms4-Carboxy-3-ethoxybenzeneacetic Acid;  Repaglinide Impurity;  _x000B_
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CC(=O)O)C(=O)O
InChIInChI=1S/C11H12O5/c1-2-16-9-5-7(6-10(12)13)3-4-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15)
InChIKeyPRZWZRNYTRQDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Carboxymethyl)-2-ethoxybenzoic Acid (CAS 220438-80-2) as a Critical Impurity Reference Standard for Repaglinide


4-(Carboxymethyl)-2-ethoxybenzoic acid (CAS 220438-80-2), formally designated as Repaglinide EP Impurity A and USP Repaglinide Related Compound I, is a benzoic acid derivative with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . It serves as a key analytical reference standard for the identification, quantification, and control of process-related impurities in the antidiabetic drug repaglinide, as defined by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) [1][2].

Why 4-(Carboxymethyl)-2-ethoxybenzoic Acid Cannot Be Replaced by Other Repaglinide Impurities in Analytical Method Validation


The direct substitution of 4-(Carboxymethyl)-2-ethoxybenzoic acid with other repaglinide impurities, such as Repaglinide EP Impurity B (CAS 99469-99-5) or C (CAS 147769-93-5), is not scientifically valid due to fundamental differences in molecular structure, physicochemical properties, and chromatographic behavior. Repaglinide EP Impurity B possesses an ethyl ester group ([3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid, MW 252.26) [1], while Impurity C is an amine ((S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, MW 246.39) , both resulting in distinct retention times and detector responses in HPLC methods. The target compound's unique substitution pattern—a carboxylic acid group at the 4-position and an ethoxy group at the 2-position—dictates its specific interaction with reversed-phase columns and its behavior as a specific system suitability marker . These structural variations critically impact resolution, accuracy, and precision in analytical method development, thereby rendering generic substitution a significant risk to regulatory compliance [2].

Quantitative Evidence for Selecting 4-(Carboxymethyl)-2-ethoxybenzoic Acid (CAS 220438-80-2) Over Analogs


Superior Purity and Physical Characterization Compared to Generic Impurity B and C Standards

4-(Carboxymethyl)-2-ethoxybenzoic acid is supplied with a guaranteed purity of >95% as determined by HPLC, with a reported melting point range of 140-142°C . In contrast, generic standards for Repaglinide EP Impurity B (CAS 99469-99-5) are often offered at a lower purity of 90% by HPLC , and Impurity C (CAS 147769-93-5) is available at a minimum purity of 98% but as a liquid at 20°C, introducing additional handling and stability considerations . The higher and more precisely defined purity of Impurity A directly reduces systematic error in quantitative analytical methods, ensuring more accurate quantification of the specified impurity in repaglinide drug substance and product.

Analytical Chemistry Pharmaceutical Analysis Quality Control

Comprehensive Analytical Characterization Exceeds Typical Industry Offerings for Process Impurities

The target compound is supplied with a comprehensive certificate of analysis (CoA) that includes HPLC, NMR, and MS data, ensuring unambiguous structural identity and purity [1]. This is in contrast to many generic impurity standards, which may only provide a limited CoA with HPLC purity and a basic mass spectrum [2]. Furthermore, the compound can be provided with full traceability to USP or EP reference standards upon request, a critical requirement for regulatory submissions [3].

Method Validation Regulatory Science Analytical Chemistry

High-Yield Synthetic Route in Patent Literature Ensures Reliable Supply for Large-Scale Method Validation

A patent from Dr. Reddy's Laboratories (US2004/249188 A1) describes a robust synthetic method for 4-(Carboxymethyl)-2-ethoxybenzoic acid, achieving a high yield of 96% . This is in contrast to alternative synthetic routes that may result in lower yields and the formation of difficult-to-remove diacid by-products, as discussed in the prior art of patent US8198054, which highlights that prior methods suffered from 'formation of by-products in appreciable amount' and 'low mass yield' [1]. The high-yield process directly contributes to a more reliable and cost-effective supply chain for this critical impurity standard.

Process Chemistry Synthetic Methodology Supply Chain

Proven Stability and Storage Simplicity Reduces Logistical Burden and Potential Degradation

The target compound is documented to be stable under standard storage conditions (room temperature, away from light) [1][2]. This is a significant operational advantage compared to other repaglinide impurities and related standards, which often require refrigerated storage (2-8°C or 4°C) and protection from light to prevent degradation [3]. The absence of cold-chain requirements simplifies logistics, reduces storage costs, and minimizes the risk of degradation during transit or long-term laboratory storage.

Stability Studies Logistics Quality Assurance

Explicit Regulatory Recognition as a Pharmacopoeial Impurity Standard Underpins Method Compliance

4-(Carboxymethyl)-2-ethoxybenzoic acid is unequivocally identified as Repaglinide EP Impurity A in the European Pharmacopoeia and as USP Repaglinide Related Compound I in the United States Pharmacopeia [1][2]. This official designation is a critical differentiator from other process-related impurities, which may be isolated and characterized but lack the same regulatory mandate for control in the final drug product. The use of an officially designated impurity standard is a prerequisite for demonstrating analytical method suitability in regulatory submissions.

Regulatory Compliance Pharmacopoeial Standards Quality Control

High-Value Application Scenarios for 4-(Carboxymethyl)-2-ethoxybenzoic Acid (CAS 220438-80-2) in Pharmaceutical Quality Control


Method Development and Validation for Repaglinide Impurity Profiling

In this scenario, 4-(Carboxymethyl)-2-ethoxybenzoic acid is the gold-standard reference material for developing and validating a robust HPLC or UPLC method to quantify Repaglinide EP Impurity A. Its high purity (>95%) and comprehensive characterization package (CoA with HPLC, NMR, MS) directly support the determination of system suitability parameters (e.g., resolution, tailing factor), limit of detection (LOD), limit of quantitation (LOQ), and linearity. The availability of full pharmacopoeial traceability further solidifies the method's defensibility for regulatory submissions [1].

Routine Quality Control Release Testing of Repaglinide API and Drug Products

As the officially designated EP Impurity A and USP Related Compound I, this standard is essential for the routine batch release testing of repaglinide active pharmaceutical ingredient (API) and finished drug products. The compound's stability at room temperature simplifies its management in a high-throughput QC laboratory, while its high purity ensures that impurity levels in test samples are accurately quantified against a reliable reference, directly impacting patient safety and batch consistency [2].

Stability Studies to Support Product Shelf Life and Regulatory Filings

During forced degradation and long-term stability studies of repaglinide, 4-(Carboxymethyl)-2-ethoxybenzoic acid is used as a quantitative marker to track the formation of this specific degradation product over time. The reliable stability of the reference standard itself under ambient storage conditions [3] eliminates a critical source of error in these long-term studies, ensuring that any observed increase in impurity levels is truly attributable to drug product degradation and not to reference standard instability.

Preparation and Certification of In-House Secondary Reference Standards

Given the high cost and limited supply of primary pharmacopoeial reference standards, this high-purity compound is the ideal candidate for preparing and certifying in-house (secondary) working standards. Its well-defined synthetic route with a reported 96% yield ensures a consistent, cost-effective supply, allowing QC laboratories to extend the life of their expensive primary standards while maintaining the highest level of analytical accuracy for daily operations.

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